

N-(2-Hydroxycyclohexyl)trifluoroacetamide: Structural Dynamics, Synthesis, and Applications

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Compound of Interest

Compound Name:	2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide
CAS No.:	496941-90-3
Cat. No.:	B1399557

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Executive Summary

N-(2-hydroxycyclohexyl)trifluoroacetamide represents a specialized class of fluorinated amino alcohol derivatives. It serves as a critical intermediate in the synthesis of chiral oxazolines, a probe for

F-NMR metabolic studies, and a model system for investigating intramolecular hydrogen bonding in cyclohexane rings. This guide dissects its stereochemical behavior, synthetic pathways, and spectroscopic signatures, providing a roadmap for researchers utilizing this scaffold in drug discovery and materials science.

Structural Architecture & Stereochemistry

The molecule consists of a cyclohexane ring substituted at the C1 and C2 positions with a trifluoroacetamide group (

) and a hydroxyl group (), respectively. The presence of the electron-withdrawing trifluoromethyl group () significantly alters the electronic landscape of the amide, increasing the acidity of the proton and enhancing its hydrogen-bond donating capability.

Stereoisomerism: Cis vs. Trans

The physicochemical properties of N-(2-hydroxycyclohexyl)trifluoroacetamide are dictated by the relative stereochemistry of the substituents.

- **Trans-Isomer:** The amino and hydroxyl groups are on opposite sides of the ring plane.^[1] In the lowest energy chair conformation, both bulky groups occupy equatorial positions to minimize 1,3-diaxial interactions. This conformation is thermodynamically favored but sterically precludes strong intramolecular hydrogen bonding between the functional groups due to the geometric distance (diequatorial torsion angle).
- **Cis-Isomer:** The substituents are on the same side.^[1] The ring adopts a chair conformation where one group is equatorial and the other is axial. This proximity facilitates a strong intramolecular hydrogen bond (IMHB) between the amide proton and the hydroxyl oxygen, or conversely, the hydroxyl proton and the amide carbonyl oxygen. This "conformational lock" often stabilizes the cis form in non-polar solvents.

Electronic Influence of the Group

The

group exerts a strong inductive effect (), pulling electron density away from the carbonyl carbon and the adjacent nitrogen.

- **Increased Lipophilicity:** The group increases the partition coefficient (), improving membrane permeability compared to the non-fluorinated acetamide.

- Amide Acidity: The

of the amide proton decreases, making it a stronger hydrogen bond donor, which is critical for binding affinity in protein active sites.

Synthetic Protocols

The synthesis of N-(2-hydroxycyclohexyl)trifluoroacetamide is typically achieved through the regioselective ring-opening of cyclohexene oxide followed by acylation, or direct acylation of commercially available 2-aminocyclohexanol.

Pathway A: Acylation of 2-Aminocyclohexanol

This is the preferred laboratory-scale method due to the availability of defined stereoisomers of 2-aminocyclohexanol.

Reagents:

- Substrate: trans-2-Aminocyclohexanol hydrochloride (or cis-isomer)
- Acylating Agent: Trifluoroacetic Anhydride (TFAA) or Ethyl Trifluoroacetate
- Base: Triethylamine () or Pyridine
- Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

- Preparation: Dissolve 10 mmol of trans-2-aminocyclohexanol in 50 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
- Base Addition: Add 22 mmol (2.2 eq) of . Cool the mixture to 0°C using an ice bath.
- Acylation: Dropwise add 11 mmol (1.1 eq) of Trifluoroacetic Anhydride (TFAA) over 15 minutes. The reaction is highly exothermic; maintain temperature

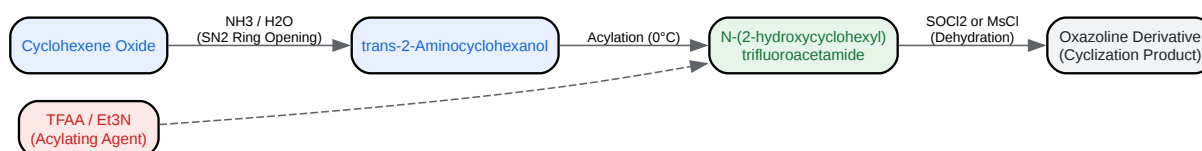
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (stain with ninhydrin; amine spot disappears).
- Workup: Quench with saturated solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine/base), then brine.
- Purification: Dry over , filter, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate if necessary.

Pathway B: Epoxide Ring Opening (Aminolysis)

For generating the trans-isomer specifically from cyclohexene oxide.

Protocol Summary: React cyclohexene oxide with ammonia (or a benzyl amine equivalent followed by deprotection) to yield trans-2-aminocyclohexanol. Subsequent trifluoroacetylation follows Protocol 2.1. Note that direct reaction of epoxides with trifluoroacetamide is poor due to the low nucleophilicity of the amide nitrogen.

Visualization of Synthetic Logic



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Figure 1: Synthetic workflow from cyclohexene oxide to the target trifluoroacetamide and subsequent cyclization potential.

Spectroscopic Characterization

Accurate identification requires analyzing the interplay between the fluorine atoms and the cyclohexane ring protons.

Nuclear Magnetic Resonance (NMR)

- F NMR: A singlet appearing around -76.0 ppm (relative to TMS). This is characteristic of the CF₂ group.
- H NMR:
 - Amide Proton (NH): Broad singlet, typically shifted downfield (6.5–8.0 ppm) due to the electron-withdrawing carbonyl group.
 - Methine Protons (CH):
 - and CH₂ groups.
 -):
 - In the trans-isomer, the axial protons at C1 and C2 usually appear as multiplets around 3.5–4.0 ppm with large coupling constants (10–15 Hz), confirming the diequatorial orientation of the substituents.
 - In the cis-isomer, coupling constants are smaller (5–10 Hz).

Infrared Spectroscopy (IR)

- Amide I Band (C=O): Shifted to higher wavenumbers (1690–1720 cm⁻¹) due to the electron-withdrawing effect of the fluorine atoms.

) compared to non-fluorinated amides (typically 1650 cm

) due to the inductive effect of fluorine.

- Hydroxyl (

): Broad band at 3300–3500 cm

. In the cis-isomer, a sharper, lower-frequency peak may appear if intramolecular hydrogen bonding occurs.

Functional Applications & Reactivity

Precursor to Oxazolines

One of the most valuable applications of N-(2-hydroxycyclohexyl)trifluoroacetamide is its conversion into 2-(trifluoromethyl)oxazolines. Treatment with thionyl chloride (

) or mesyl chloride (

) induces cyclization with inversion of configuration at the hydroxyl carbon. These oxazolines are potent bioisosteres for esters and amides in medicinal chemistry.

F-NMR Metabolic Probes

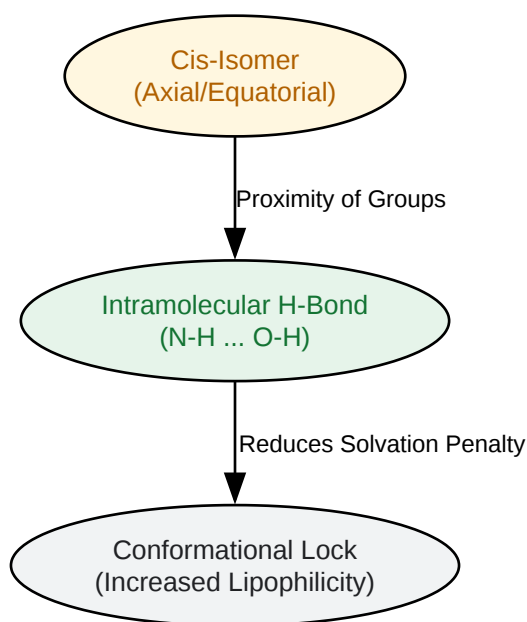
The trifluoroacetyl moiety serves as a robust "spy" group. Because natural biological background signals in

F NMR are virtually non-existent, this molecule can be used to study enzymatic hydrolysis (amidase activity) or metabolic stability in liver microsomes. The shift of the

signal changes distinctively upon hydrolysis to trifluoroacetate and 2-aminocyclohexanol.

Conformational Locking Mechanism

The diagram below illustrates the stabilizing intramolecular hydrogen bond unique to the cis-isomer, a feature exploited in designing rigidified peptidomimetics.



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Figure 2: Stabilization mechanism in the cis-isomer via intramolecular hydrogen bonding.

Summary of Physicochemical Properties

Property	Value / Characteristic	Relevance
Molecular Formula		Core composition
Molecular Weight	211.18 g/mol	Small molecule fragment
LogP (Predicted)	~1.2 - 1.5	Moderate lipophilicity; good membrane permeability
H-Bond Donors	2 (NH, OH)	Critical for receptor binding
H-Bond Acceptors	3 (C=O, OH, F)	Fluorine acts as a weak acceptor
Stereochemistry	2 Chiral Centers	Requires enantioselective synthesis for drug use

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